Thiabendazole-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNZQLZVWNLKY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CSC=N3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016187 | |
| Record name | Thiabendazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190007-20-5 | |
| Record name | Thiabendazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Thiabendazole-d4 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiabendazole-d4, a deuterated analog of the broad-spectrum benzimidazole fungicide and anthelmintic, Thiabendazole. This document details its chemical properties, structure, and its critical role as an internal standard in analytical methodologies.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Thiabendazole, where four hydrogen atoms on the benzimidazole ring have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-labeled counterpart, while maintaining nearly identical chemical and physical properties. This characteristic is paramount for its primary application in analytical chemistry.
Primary Application: Isotope Dilution Mass Spectrometry
The key utility of this compound lies in its use as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS), most commonly coupled with liquid chromatography (LC-MS/MS). In this technique, a known amount of this compound is added to a sample prior to extraction and analysis. Because this compound behaves identically to the endogenous Thiabendazole throughout the sample preparation and chromatographic separation processes, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification of the Thiabendazole in the original sample can be achieved, effectively correcting for matrix effects and variations in extraction efficiency.
Chemical Identity and Properties
Below is a summary of the key chemical identifiers and properties of this compound.
| Property | Value |
| Chemical Name | 2-(4-Thiazolyl)-1H-benzimidazole-4,5,6,7-d4 |
| Synonyms | This compound (benzimidazole-d4), 4,5,6,7-Tetradeuterio-2-(1,3-thiazol-4-yl)-1H-benzimidazole |
| CAS Number | 1190007-20-5 |
| Molecular Formula | C₁₀H₃D₄N₃S |
| Molecular Weight | 205.27 g/mol |
| Isotopic Enrichment | ≥99 atom % D |
| Chemical Purity | ≥95% (via HPLC) |
| Appearance | Off-white to white solid |
| Storage | -20°C is recommended for long-term storage. |
Chemical Structure
The chemical structure of this compound is characterized by a thiazole ring linked to a deuterated benzimidazole ring system.
Caption: Chemical structure of this compound.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Thiabendazole in a liquid matrix, such as fruit juice, using this compound as an internal standard with LC-MS/MS. This protocol is a composite of established methodologies and should be adapted and validated for specific laboratory conditions and matrices.
1. Materials and Reagents
-
Thiabendazole analytical standard (≥98% purity)
-
This compound internal standard (≥99 atom % D, ≥95% chemical purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Solution Preparation
-
Thiabendazole Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Thiabendazole standard and dissolve in 100 mL of methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Thiabendazole stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to achieve a concentration range relevant to the expected sample concentrations (e.g., 1-100 ng/mL).
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with a suitable solvent. The final concentration in the sample should be optimized.
3. Sample Preparation
-
Homogenization: For solid samples, homogenize a representative portion. For liquid samples like juice, ensure it is well-mixed.
-
Spiking with Internal Standard: To a known volume or weight of the sample (e.g., 5 mL of juice), add a precise volume of the this compound internal standard spiking solution (e.g., 50 µL of 1 µg/mL solution). Vortex for 30 seconds.
-
Extraction: Add an appropriate extraction solvent (e.g., 10 mL of acetonitrile), and vortex or shake vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the sample at a sufficient speed to pellet solid debris (e.g., 4000 rpm for 10 minutes).
-
Solid Phase Extraction (SPE) Cleanup (if necessary for complex matrices):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Thiabendazole: Precursor ion (m/z) → Product ion(s) (e.g., 202.1 → 175.1, 131.1).
-
This compound: Precursor ion (m/z) → Product ion(s) (e.g., 206.1 → 179.1, 135.1).
-
-
Collision energies and other MS parameters should be optimized for the specific instrument.
-
5. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of Thiabendazole to the peak area of this compound against the concentration of the Thiabendazole calibration standards.
-
Determine the concentration of Thiabendazole in the samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the analysis of Thiabendazole using this compound.
Thiabendazole-d4 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Thiabendazole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of the broad-spectrum anthelmintic and fungicide, Thiabendazole. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.
Chemical Identity and Physical Properties
This compound is a stable, isotopically labeled version of Thiabendazole, primarily used as an internal standard in analytical methodologies, such as mass spectrometry, to quantify the unlabeled compound in various matrices.[1][2] The deuterium labeling on the benzimidazole ring provides a distinct mass difference, facilitating its use in quantitative analysis.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | [3] |
| Synonyms | 2-(4-Thiazolyl)-1H-benzimidazole-d4, 4,5,6,7-Tetradeuterio-2-(1,3-thiazol-4-yl)-1H-benzimidazole | [3][4] |
| CAS Number | 1190007-20-5 | [3] |
| Unlabeled CAS Number | 148-79-8 | [3] |
| Molecular Formula | C₁₀D₄H₃N₃S | [1][3][4] |
| Appearance | Off-White to Pale Beige Solid | [2][4] |
| Storage Temperature | -20°C | [3] |
| Purity | >95% (HPLC) | [3] |
| Isotopic Enrichment | 99 atom % D | [5] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [5] |
Spectroscopic and Physicochemical Data
The following tables summarize the key spectroscopic and physicochemical properties of this compound and its unlabeled counterpart for comparative purposes.
Table 2: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 205.27 g/mol | [1][3][4] |
| Accurate Mass | 205.061 g/mol | [3] |
| Solubility | DMSO: 50 mg/mL (with sonication), H₂O: 0.1 mg/mL (with sonication) | [6][7] |
Table 3: Physicochemical Properties of Unlabeled Thiabendazole
| Property | Value | Source(s) |
| Molecular Weight | 201.25 g/mol | [8] |
| Melting Point | 304-305 °C | [8][9] |
| Boiling Point | 446.0 ± 37.0 °C at 760 mmHg | [10] |
| Water Solubility | <50 mg/L at 25 °C (pH 5-12) | [8][9] |
| LogP | 2.47 | [10] |
Experimental Protocols
Synthesis of Thiabendazole
While the specific synthesis protocol for this compound is not detailed in the provided results, a common synthesis for the unlabeled Thiabendazole involves the reaction of 4-thiazolecarboxamide with o-phenylenediamine in polyphosphoric acid.[11] An alternative synthesis is also described where 4-cyanothiazole is reacted with aniline, followed by N-chlorination and a base-induced nitrene insertion.[11] The synthesis of the deuterated analog would likely follow a similar pathway, utilizing a deuterated o-phenylenediamine as a starting material.
Quantification of Thiabendazole Metabolites using LC-MS/MS
A common application for this compound is as an internal standard for the quantification of Thiabendazole and its metabolites, such as 5-hydroxythiabendazole (5-OH-TBZ), in biological matrices like urine. The following is a generalized experimental protocol based on such an application.[12]
Objective: To quantify the concentration of 5-OH-TBZ in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
5-OH-TBZ analytical standard
-
This compound (internal standard)
-
Human urine samples
-
β-glucuronidase/arylsulfatase
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol, acetonitrile, and ammonium acetate for mobile phases
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike a known amount of this compound internal standard into each urine sample.
-
To deconjugate the metabolites, treat the urine samples with β-glucuronidase/arylsulfatase.[12]
-
Acidify the samples.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a suitable column.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transitions for Thiabendazole are m/z 202.0 -> 175.1 and 202.0 -> 131.2.[13]
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of 5-OH-TBZ.
-
Calculate the concentration of 5-OH-TBZ in the urine samples based on the peak area ratio of the analyte to the internal standard.
-
Signaling and Metabolic Pathways
Mechanism of Action
The primary mechanism of action for Thiabendazole as an anthelmintic is the inhibition of the helminth-specific enzyme fumarate reductase, which is crucial for the parasite's energy metabolism.[11][14][15] As a fungicide, it is known to bind to fungal tubulin, thereby disrupting microtubule assembly.[11]
Metabolic Pathway
In mammals, including humans, Thiabendazole is rapidly absorbed and extensively metabolized in the liver.[14][16] The principal metabolic pathway involves the hydroxylation of the benzimidazole ring to form 5-hydroxythiabendazole (5-OH-TBZ).[8][14] This metabolite is then conjugated with glucuronic acid or sulfate before being excreted in the urine.[8][14]
Caption: Metabolic pathway of Thiabendazole in mammals.
Experimental and Logical Workflows
LC-MS/MS Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Thiabendazole metabolites using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for LC-MS/MS analysis of Thiabendazole metabolites.
Synthesis Pathway of Thiabendazole
This diagram illustrates a reported synthesis pathway for Thiabendazole.
Caption: A synthesis route for Thiabendazole.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound (Major) | LGC Standards [lgcstandards.com]
- 4. This compound (Major) | CymitQuimica [cymitquimica.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]
- 10. This compound | CAS#:1190007-20-5 | Chemsrc [chemsrc.com]
- 11. Tiabendazole - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Thiabendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. youtube.com [youtube.com]
Thiabendazole-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thiabendazole-d4, a deuterated analog of the broad-spectrum anthelmintic and fungicide, Thiabendazole. This document furnishes essential chemical data, a detailed analytical methodology, and an illustrative representation of the parent compound's mechanism of action. This compound serves as a crucial tool in pharmacokinetic and metabolic studies, enabling precise quantification of Thiabendazole in biological matrices.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled version of Thiabendazole. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.
| Property | Value |
| Chemical Name | 2-(4-Thiazolyl)-1H-benzimidazole-d4 |
| CAS Number | 1190007-20-5 |
| Molecular Formula | C₁₀H₃D₄N₃S |
| Molecular Weight | 205.27 g/mol [1] |
| Appearance | White to off-white solid |
Note: The CAS number for the unlabeled parent compound, Thiabendazole, is 148-79-8.
Analytical Methodology: Quantification of Thiabendazole using this compound as an Internal Standard
The following protocol outlines a robust and sensitive method for the quantification of Thiabendazole in biological samples, such as plasma or tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., plasma), add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Thiabendazole: m/z 202.0 -> 175.0
-
This compound: m/z 206.0 -> 179.0
-
-
Collision Energy: Optimized for each transition.
-
Quantification
A calibration curve is constructed by plotting the ratio of the peak area of Thiabendazole to the peak area of this compound against the known concentrations of Thiabendazole standards. The concentration of Thiabendazole in the unknown samples is then determined from this calibration curve.
Mechanism of Action of Thiabendazole
The primary mechanism of action of Thiabendazole involves the inhibition of the mitochondrial enzyme fumarate reductase in helminths.[2][3] This enzyme is a key component of the anaerobic respiration pathway in many parasitic worms. By inhibiting fumarate reductase, Thiabendazole disrupts the parasite's energy metabolism, leading to its paralysis and eventual death.
This guide provides essential information for researchers working with this compound. The provided analytical method serves as a robust starting point for developing and validating assays for the quantification of Thiabendazole in various experimental settings. The understanding of the parent compound's mechanism of action can further aid in the design and interpretation of studies utilizing this deuterated analog.
References
- 1. mdpi.com [mdpi.com]
- 2. Fumarate reductase: a target for therapeutic intervention against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of electron transport (ET) inhibitors and thiabendazole on the fumarate reductase (FR) and succinate dehydrogenase (SDH) of Strongyloides ratti infective (L3) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Deuterated Thiabendazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated thiabendazole, specifically focusing on thiabendazole-d4, which is labeled on the benzene ring. This isotopically labeled compound is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative mass spectrometry assays. The following sections detail the synthetic pathway, experimental protocols, purification methods, and expected analytical data.
Overview of the Synthetic Strategy
The synthesis of this compound [4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole] is approached via a multi-step process. The core strategy involves the initial synthesis of a deuterated precursor, o-phenylenediamine-d4, followed by a well-established condensation reaction to form the final benzimidazole heterocyclic structure.
The logical synthetic pathway is as follows:
-
Deuteration of Precursor: Hydrogen-deuterium exchange on 2-nitroaniline to produce 2-nitroaniline-d4.
-
Reduction: Reduction of the nitro group of 2-nitroaniline-d4 to yield o-phenylenediamine-d4.
-
Condensation: Acid-catalyzed condensation of o-phenylenediamine-d4 with 4-cyanothiazole to form the crude this compound.
This approach is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of o-Phenylenediamine-d4
Step 2.1.1: Deuteration of 2-Nitroaniline
This procedure is based on established methods for hydrogen-isotope exchange on nitroaromatics using a silver catalyst.[1]
-
Reagents:
-
2-Nitroaniline (1.0 eq)
-
Silver(I) Carbonate (Ag₂CO₃, 0.2 eq)
-
Triphenylphosphine (PPh₃, 0.45 eq)
-
Potassium Carbonate (K₂CO₃, 1.0 eq)
-
Deuterium Oxide (D₂O, 25 eq)
-
Methyl tert-butyl ether (MTBE)
-
-
Procedure:
-
To a sealed reaction vessel, add 2-nitroaniline, Ag₂CO₃, PPh₃, and K₂CO₃.
-
Add MTBE as the solvent, followed by D₂O.
-
Seal the vessel under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (for disappearance of aromatic signals) or Mass Spectrometry (for deuterium incorporation). The reaction may require 24-48 hours for high levels of deuteration.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate or a similar organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-nitroaniline-d4.
-
Step 2.1.2: Reduction of 2-Nitroaniline-d4
This protocol uses catalytic hydrogenation, a clean and efficient method for nitro group reduction.[2]
-
Reagents:
-
2-Nitroaniline-d4 (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 2-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the crude 2-nitroaniline-d4 in methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude o-phenylenediamine-d4, which can be used in the next step without further purification.
-
Synthesis of this compound
This procedure is adapted from a high-yield, water-based synthesis of thiabendazole.[3]
-
Reagents:
-
o-Phenylenediamine-d4 (1.0 eq)
-
4-Cyanothiazole (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine-d4 in deionized water.
-
Slowly add concentrated HCl to adjust the pH to approximately 2.5 - 4.0. An exothermic reaction will occur, forming the hydrochloride salt.
-
Add a stoichiometric amount of 4-cyanothiazole to the acidic solution.
-
Heat the reaction mixture to reflux (approximately 103-104 °C) with stirring.
-
Maintain the pH of the reaction by periodic addition of concentrated HCl if necessary.
-
Continue refluxing for 2-6 hours. The product, this compound, is only slightly soluble and will precipitate out of the solution as it forms.
-
Monitor the reaction completion by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product thoroughly with deionized water and then with a cold 50:50 methanol/water mixture to remove unreacted starting materials and other impurities.[3]
-
Dry the solid in a vacuum oven at 80-90 °C to yield crude this compound.
-
Purification of this compound
High purity is essential for the intended applications of deuterated thiabendazole. A multi-step purification process involving recrystallization and preparative HPLC is recommended.
Caption: Purification workflow for this compound.
Recrystallization Protocol
Recrystallization is an effective method for removing bulk impurities.
-
Solvent Selection: Thiabendazole has low solubility in many common organic solvents but is slightly soluble in alcohols.[4] Ethanol is a suitable solvent for recrystallization.[5]
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and a reflux condenser to avoid solvent loss.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
-
Preparative HPLC Protocol
For achieving the highest purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the final step. The conditions below are adapted from analytical methods.[6]
-
Instrumentation: A preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column suitable for preparative scale.
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water, with an acidic modifier to ensure good peak shape.
-
Solvent A: 0.1% Formic Acid or 0.15% Sulfuric Acid in Water
-
Solvent B: Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve the recrystallized this compound in a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Set up a gradient elution method. A typical gradient might run from 10% B to 70% B over 20-30 minutes.
-
Monitor the elution at a wavelength of ~300 nm, where thiabendazole has a strong absorbance.[4][6]
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final, highly pure this compound as a fluffy white powder.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. Data for yields are based on analogous non-deuterated synthesis and represent typical expectations.[3][7]
Table 1: Synthesis Yields and Purity
| Step | Product | Expected Yield (%) | Expected Purity (Crude) |
| H/D Exchange | 2-Nitroaniline-d4 | >90% | >95% (Isotopic) |
| Reduction | o-Phenylenediamine-d4 | >85% | Used directly |
| Condensation | This compound | 85 - 99% | ~98% (HPLC Area)[3] |
Table 2: Purification and Final Product Specifications
| Purification Step | Purity Target | Analytical Method |
| Recrystallization | >95% | HPLC |
| Preparative HPLC | >98% | HPLC |
| Final Product | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC-UV |
| Isotopic Purity | ≥ 98% atom % D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
Table 3: Example Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 25 min |
| Flow Rate | 20 mL/min |
| Detection | UV at 300 nm |
| Injection Volume | 1-5 mL (concentrated solution) |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. WO1994025457A1 - Process for preparing thiabendazole - Google Patents [patents.google.com]
- 4. Thiabendazole [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Thiabendazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. CN112062723A - Preparation method of thiabendazole intermediate - Google Patents [patents.google.com]
Spectral and Mechanistic Analysis of Thiabendazole-d4: A Technical Overview
This guide provides an in-depth analysis of the spectral properties of Thiabendazole-d4, focusing on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines detailed experimental protocols and presents a visualization of the compound's proposed mechanism of action.
Mass Spectrometry (MS) Data
Mass spectrometry of this compound reveals a molecular ion peak consistent with the incorporation of four deuterium atoms. The fragmentation pattern is expected to be similar to that of unlabeled Thiabendazole, with a corresponding mass shift for fragments containing the deuterated benzimidazole ring.
Table 1: Mass Spectrometry Data for Thiabendazole and this compound.
| Compound | Molecular Formula | Molecular Weight | Key Mass Spectral Peaks (m/z) |
|---|---|---|---|
| Thiabendazole | C₁₀H₇N₃S | 201.25 g/mol | 201 (M⁺, 100%), 174 (69%)[1] |
| this compound | C₁₀D₄H₃N₃S | 205.27 g/mol | 205 ([M+H]⁺), 178 (Expected Fragment) |
Note: The fragmentation data for this compound is predicted based on the pattern of the unlabeled compound.
This protocol outlines a general procedure for the analysis of this compound in a given matrix.
-
Sample Preparation:
-
Samples are subjected to a solid-phase extraction (SPE) procedure for purification and concentration. Oasis HLB cartridges are a suitable choice.[2]
-
Thiabendazole is eluted from the cartridge using methanol.[2]
-
The eluate is evaporated to dryness and then reconstituted in a solution of acetonitrile and 10 mM ammonium acetate (60/40 v/v).[2]
-
-
Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate.
-
Column: A C18 reverse-phase column is typically used.
-
Injection Volume: 10 µL.[2]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI) in positive mode to generate the protonated molecular ion [M+H]⁺.[3]
-
MRM Transitions: For quantitative analysis, multiple reaction monitoring (MRM) is employed. For Thiabendazole, the transitions m/z 202.0 → 175.1 and m/z 202.0 → 131.2 are monitored.[2] For this compound, the expected primary transition would be m/z 206.0 → 179.1.
-
Tuning: The instrument is tuned by infusing a standard solution of the analyte to optimize parameters such as spray voltage, gas flows, and collision energy for maximum sensitivity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound. The defining feature of the this compound spectrum is the absence of signals corresponding to the protons on the benzimidazole ring, which have been substituted with deuterium.
The ¹³C NMR spectrum of this compound is expected to be very similar to that of its unlabeled counterpart. Minor shifts may be observed for the deuterated carbons due to isotopic effects.
Table 2: ¹³C NMR Spectral Data for Thiabendazole in DMSO-d₆.
| Chemical Shift (ppm) | Intensity |
|---|---|
| 155.40 | 830.00 |
| 146.93 | 574.00 |
| 143.72 | 151.00 |
| 121.70 | 250.00 |
| 119.28 | 1000.00 |
| 118.75 | Not specified |
| 111.72 | 218.00 |
Data sourced from PubChem for unlabeled Thiabendazole.[1]
While specific experimental ¹H NMR data for this compound is not widely available, the spectrum can be predicted based on the structure. The four protons on the benzene ring of the benzimidazole moiety are replaced by deuterium. Therefore, the complex aromatic signals arising from this ring in the spectrum of unlabeled Thiabendazole will be absent. The remaining signals will be from the protons on the thiazole ring and the N-H proton of the benzimidazole.
This protocol provides a general method for acquiring NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is a common choice for benzimidazole compounds.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm.
-
Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Mechanism of Action and Signaling Pathway
Thiabendazole's primary mechanism of action as an anthelmintic and antifungal agent involves the disruption of critical cellular processes in the target organisms. The most cited mechanism is the inhibition of the mitochondrial enzyme fumarate reductase, which is crucial for anaerobic energy metabolism in many helminths.[4][5] Additionally, like other benzimidazoles, it is known to interfere with the polymerization of microtubules, affecting cell division, structure, and intracellular transport.[6]
Caption: Proposed dual mechanism of action for Thiabendazole.
References
- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Thiabendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. m.youtube.com [m.youtube.com]
Thiabendazole-d4: A Technical Guide to Isotopic Labeling and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thiabendazole-d4, a deuterated analog of the broad-spectrum benzimidazole fungicide and anthelmintic, Thiabendazole. This document details its isotopic labeling, methods for purity and enrichment analysis, and its application in analytical methodologies.
Core Compound Information
This compound is a stable isotope-labeled version of Thiabendazole, where four hydrogen atoms on the benzimidazole ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Thiabendazole in various matrices by mass spectrometry.
| Property | Value | Reference |
| Chemical Name | 4,5,6,7-Tetradeuterio-2-(1,3-thiazol-4-yl)-1H-benzimidazole | [1] |
| Chemical Formula | C₁₀D₄H₃N₃S | [1] |
| Molecular Weight | 205.272 g/mol | [1] |
| CAS Number | 1190007-20-5 | [1] |
| Appearance | White to off-white solid | Inferred from Thiabendazole properties[2] |
| Solubility | Sparingly soluble in water, soluble in dilute acid and alkali | Inferred from Thiabendazole properties[2] |
Isotopic Labeling and Synthesis
The deuterium atoms in this compound are located on the benzene ring of the benzimidazole moiety. The synthesis of this compound, while not extensively published, can be logically approached by adapting established methods for benzimidazole synthesis using a deuterated precursor. A plausible synthetic route involves the condensation of a deuterated o-phenylenediamine with 4-thiazolecarboxaldehyde or a related derivative.
Proposed Synthetic Pathway:
Caption: A proposed synthetic pathway for this compound.
Purity and Isotopic Enrichment Analysis
Ensuring the chemical and isotopic purity of this compound is critical for its use as an internal standard. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chemical Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound.
| Parameter | Description |
| Instrumentation | HPLC system with UV or Photodiode Array (PDA) detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer). |
| Detection | UV detection at approximately 302 nm. |
| Purity Specification | Typically >95%[1]. |
Isotopic Enrichment Analysis
The isotopic enrichment of this compound is a measure of the percentage of molecules that contain the desired four deuterium atoms. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this determination.
3.2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS can distinguish between the masses of the unlabeled (d0) and various deuterated (d1, d2, d3, d4) forms of Thiabendazole.
Experimental Protocol for Isotopic Enrichment by HRMS:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system (LC-HRMS).
-
Data Acquisition: The instrument is operated in full scan mode to acquire the mass spectrum of the molecular ion region of this compound.
-
Data Analysis:
-
The theoretical isotopic distribution for a molecule with the elemental formula C₁₀D₄H₃N₃S is calculated.
-
The experimentally observed isotopic distribution is measured from the acquired mass spectrum.
-
The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are determined.
-
The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all deuterated and non-deuterated species.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR can be used to confirm the positions of deuterium labeling and to quantify the isotopic enrichment.
Experimental Protocol for Isotopic Enrichment by NMR:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals in the aromatic region corresponding to the benzimidazole ring confirms the location of the deuterium labels. The residual proton signals can be integrated to quantify the amount of non-deuterated and partially deuterated species.
-
²H NMR Analysis: The ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the benzimidazole ring, confirming their presence.
| Analytical Technique | Information Provided |
| HPLC-UV/PDA | Chemical Purity |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution and enrichment |
| ¹H NMR | Position of deuteration and quantification of residual protons |
| ²H NMR | Confirmation of deuterium presence |
Application as an Internal Standard
The primary application of this compound is as an internal standard in the quantitative analysis of Thiabendazole in complex matrices such as food, environmental, and biological samples. Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for accurate correction of matrix effects and variations in sample preparation and instrument response.
Experimental Workflow for Thiabendazole Analysis using this compound:
Caption: Workflow for Thiabendazole analysis using this compound.
Mechanism of Action
The mechanism of action of Thiabendazole, and by extension this compound, involves the inhibition of the mitochondrial enzyme fumarate reductase in helminths and fungi. This disruption of the electron transport chain interferes with the parasite's energy metabolism.
Signaling Pathway of Thiabendazole's Action:
Caption: Inhibition of fumarate reductase by Thiabendazole.
Conclusion
This compound is an essential tool for researchers and analytical scientists requiring accurate quantification of Thiabendazole. Its well-defined isotopic labeling and high purity, verified by robust analytical techniques, ensure its reliability as an internal standard. Understanding its synthesis, purity assessment, and proper application is paramount for achieving accurate and reproducible results in research and regulatory monitoring.
References
Methodological & Application
Application Note: Quantification of Thiabendazole in Citrus Fruits Using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note details a robust and sensitive method for the quantification of thiabendazole (TBZ) residues in citrus fruits, including oranges, lemons, and grapefruits. The method utilizes a simple and efficient sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, and to effectively mitigate matrix effects, a stable isotope-labeled internal standard, Thiabendazole-d4, is employed. This method is suitable for routine monitoring of TBZ in citrus fruits to ensure compliance with regulatory limits.
Introduction
Thiabendazole is a broad-spectrum benzimidazole fungicide and parasiticide widely used in agriculture for the post-harvest treatment of citrus fruits to control mold and rot, thereby extending their shelf life. Due to potential human health concerns associated with pesticide residues in food, regulatory bodies worldwide have established maximum residue limits (MRLs) for thiabendazole in various commodities. Accurate and reliable analytical methods are crucial for the monitoring of these residues to safeguard consumer health.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, in a stable isotope dilution analysis (SIDA) further enhances the method's reliability by compensating for variations in sample preparation and instrumental response. This application note provides a detailed protocol for the determination of thiabendazole in citrus fruits using this advanced analytical approach.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
Standards: Thiabendazole (≥99% purity), this compound (≥98% purity)
-
Sample Preparation: QuEChERS extraction tubes and cleanup kits (containing PSA, C18, and MgSO₄), 50 mL polypropylene centrifuge tubes, 2 mL autosampler vials.
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of thiabendazole and this compound in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create a calibration curve ranging from 1 to 100 ng/mL. Each calibration standard should contain the internal standard, this compound, at a constant concentration (e.g., 50 ng/mL).
Sample Preparation (QuEChERS):
-
Homogenization: Homogenize the whole citrus fruit sample.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase.
-
Transfer the final solution to a 2 mL autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Thiabendazole | 202.1 | 175.1 | 131.2 | 25 |
| This compound | 206.1 | 179.1 | 135.2 | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Results and Discussion
The developed LC-MS/MS method with a stable isotope-labeled internal standard provides excellent performance for the quantification of thiabendazole in citrus fruit matrices. The use of this compound effectively compensates for any loss of analyte during sample preparation and for matrix-induced ion suppression or enhancement, leading to high accuracy and precision.
Method Validation Data
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following tables summarize the performance characteristics of the method.
Table 1: Linearity, LOD, and LOQ
| Parameter | Value |
| Linear Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.002 mg/kg[1] |
| Limit of Quantification (LOQ) | 0.006 mg/kg[1] |
Table 2: Accuracy and Precision (Recovery and RSD)
| Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| 0.01 | 95.2 | 4.5 |
| 0.1 | 98.6 | 3.2 |
| 1.0 | 101.3 | 2.8 |
Representative data based on typical method performance for thiabendazole in citrus matrices.[1]
Visualizations
Caption: Experimental workflow for the quantification of thiabendazole in citrus fruits.
Conclusion
The described application note provides a detailed and reliable method for the quantification of thiabendazole in citrus fruits using LC-MS/MS with a stable isotope-labeled internal standard. The QuEChERS sample preparation is efficient and straightforward, and the use of this compound ensures high-quality data by correcting for matrix effects and procedural losses. This method is well-suited for high-throughput laboratories performing routine monitoring of pesticide residues in food samples.
References
Application Note: Quantitative Analysis of Thiabendazole in Food Matrices using Isotope Dilution Mass Spectrometry with Thiabendazole-d4
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly accurate method for the quantification of Thiabendazole in food matrices using Isotope Dilution Mass Spectrometry (IDMS) with a stable isotope-labeled internal standard, Thiabendazole-d4. The use of this compound ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing, making it an invaluable resource for laboratories involved in food safety testing and pesticide residue analysis.
Introduction
Thiabendazole (TBZ) is a widely used benzimidazole fungicide and parasiticide employed to control a range of fungal diseases in fruits and vegetables, both pre- and post-harvest.[3] Due to its potential for human consumption through treated produce, regulatory bodies worldwide have established maximum residue limits (MRLs) for Thiabendazole in various food commodities. Accurate and reliable quantification of Thiabendazole residues is therefore crucial to ensure food safety and compliance with these regulations.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantitative measurements.[4][5] It relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample at the beginning of the analytical process. The labeled compound, in this case, this compound, behaves chemically and physically identically to the native analyte (Thiabendazole) throughout extraction, purification, and analysis.[1] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, effectively compensating for any losses during sample workup and fluctuations in mass spectrometric response.[2]
This application note provides a detailed protocol for the analysis of Thiabendazole in food matrices using LC-MS/MS with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Thiabendazole (purity >99%)
-
This compound (isotopic purity >99%, chemical purity >95%)[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Thiabendazole and this compound in methanol to prepare individual stock solutions.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate Thiabendazole standard solution and spiking a constant concentration of this compound internal standard in each. The final solvent for the working standards should be compatible with the initial mobile phase conditions.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the food sample (e.g., fruit puree, vegetable paste).
-
Internal Standard Spiking: Add a known amount of this compound working solution to the homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Clean-up (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiabendazole | 202.1 | 175.1 | 25 |
| 202.1 | 131.1 | 30 | |
| This compound | 206.1 | 179.1 | 25 |
Data Presentation
Calibration Curve
A linear calibration curve should be generated by plotting the peak area ratio of Thiabendazole to this compound against the concentration of Thiabendazole. A typical linear range is 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.
Method Performance
The following table summarizes the typical performance characteristics of the IDMS method for Thiabendazole analysis.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/kg |
| Linearity (r²) | > 0.995 |
| Recovery | 95 - 105% |
| Precision (RSD) | < 10% |
Visualizations
Experimental Workflow
Caption: Workflow for Thiabendazole analysis using IDMS.
Metabolic Pathway of Thiabendazole
In mammals, Thiabendazole is primarily metabolized in the liver. The main metabolic pathway involves hydroxylation of the benzimidazole ring, followed by conjugation.[3][7][8]
Caption: Primary metabolic pathway of Thiabendazole.
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of Thiabendazole in food matrices. This detailed protocol and application note serves as a valuable resource for laboratories seeking to implement reliable and precise analytical methods for pesticide residue testing, ensuring compliance with regulatory standards and safeguarding consumer health. The inherent advantages of IDMS, particularly its ability to mitigate matrix effects, make it the gold standard for challenging analytical applications.
References
- 1. lcms.cz [lcms.cz]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Major) | LGC Standards [lgcstandards.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. New metabolites of thiabendazole and the metabolism of thiabendazole by mouse embryo in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiabendazole-d4 in Food Safety Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thiabendazole-d4 as an internal standard for the quantitative analysis of thiabendazole residues in food matrices. The protocols detailed below are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
Thiabendazole (TBZ) is a broad-spectrum benzimidazole fungicide and parasiticide used to control fruit and vegetable diseases, such as mold and rot, both pre- and post-harvest.[1][2] Due to its potential for human toxicity, including being classified as likely to be carcinogenic at high doses by the US Environmental Protection Agency (EPA), regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for thiabendazole in various food commodities.[1][2] Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision. This document outlines a detailed protocol for the determination of thiabendazole in fruits and vegetables using this compound and LC-MS/MS.
Data Presentation
The following tables summarize the performance of various analytical methods for the determination of thiabendazole in different food matrices. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Performance of HPLC-PDA Methods for Thiabendazole Analysis
| Food Matrix | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |
| Solid Foods (Banana & Citrus) | 0.009 | 0.028 | 93.61 - 98.08 | [3] |
| Liquid Foods (Banana & Citrus) | 0.017 | 0.052 | 94.88 - 97.45 | [3] |
Table 2: Performance of LC-MS/MS Methods for Thiabendazole Analysis
| Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Liquid Foods (Banana) | 0.62 µg/mL | 1.83 µg/mL | Not Specified | [3] |
| Fruits and Vegetables | Not Specified | 0.01 mg/kg | 70 - 120 | |
| Olive Oil | Not Specified | 0.01 mg/kg | Not Specified | |
| Water | 0.05 µg/L | 0.05 µg/L | 70 - 110 | [4] |
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food.[1]
Materials:
-
Homogenized fruit or vegetable sample
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) tubes with primary secondary amine (PSA) and MgSO₄
-
This compound internal standard solution (concentration to be optimized, typically 100 ng/mL)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with an appropriate volume of the this compound internal standard solution.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and instrument.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) | Collision Energy (eV) |
| Thiabendazole | 202.1 | 175.1 | 131.2 | 35 / 45 |
| This compound | 206.1 | 179.1 | 135.2* | To be optimized |
*Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Thiabendazole. These transitions should be confirmed and optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathways of Thiabendazole
Thiabendazole's primary antifungal mechanism of action is the inhibition of microtubule assembly in fungal cells by binding to β-tubulin. This disruption of the cytoskeleton affects cell division and intracellular transport.
Caption: Mechanism of action of Thiabendazole via tubulin inhibition.
Recent studies have also suggested that thiabendazole may act as a vascular disrupting agent by causing hyper-activation of the Rho signaling pathway, which is involved in regulating the actin cytoskeleton and cell adhesion.
Caption: Proposed Rho signaling pathway affected by Thiabendazole.
References
- 1. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Thiabendazole-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Thiabendazole-d4, a deuterated internal standard for the fungicide and anthelmintic agent Thiabendazole. The following protocols are designed for accurate quantification in various matrices, including animal tissues, fruits and vegetables, and environmental soil samples, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analysis of this compound in Animal Tissue (Bovine)
This protocol is optimized for the extraction and cleanup of Thiabendazole from bovine muscle, liver, and kidney tissues using Solid-Phase Extraction (SPE) with an isotopic dilution method.
Quantitative Data Summary
| Parameter | Muscle | Liver | Kidney |
| Spiking Levels (µg/kg) | 50, 100, 200 | 50, 100, 200 | 50, 100, 200 |
| Average Recovery (%) | 96 - 103 | 96 - 103 | 96 - 103 |
| Coefficient of Variation (CV %) | 0.7 - 4.8 | 0.7 - 4.8 | 0.7 - 4.8 |
Experimental Protocol
1. Sample Homogenization and Fortification:
-
Weigh 5 g of minced tissue into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate volume of this compound internal standard solution.
-
Add 20 mL of pH 7.0 phosphate buffer.
-
Homogenize the mixture for 1 minute using a high-speed homogenizer.
2. Liquid-Liquid Extraction:
-
Add 30 mL of ethyl acetate to the homogenate.
-
Shake vigorously for 15 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction step with an additional 30 mL of ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 1% formic acid in acetonitrile.
-
Condition a cyanopropyl (CN) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 1% formic acid in acetonitrile.
-
Load the entire reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of hexane.
-
Elute the analytes with 10 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
4. Final Sample Preparation:
-
Reconstitute the final residue in 1 mL of mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: Workflow for this compound analysis in animal tissue.
Analysis of this compound in Fruits and Vegetables using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from high-moisture food matrices. This protocol incorporates this compound as an internal standard.
Quantitative Data Summary
| Parameter | Fruits (e.g., Citrus, Apples) | Vegetables (e.g., Leafy Greens) |
| Fortification Levels (mg/kg) | 0.01, 0.05, 0.1 | 0.01, 0.05, 0.1 |
| Average Recovery (%) | 85 - 110 | 80 - 115 |
| Relative Standard Deviation (RSD %) | < 15 | < 20 |
| Limit of Quantification (LOQ) (mg/kg) | 0.01 | 0.01 |
Experimental Protocol
1. Sample Preparation and Extraction:
-
Homogenize a representative portion of the fruit or vegetable sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For samples with high pigment content, C18 or graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
3. Final Sample Preparation:
-
Take an aliquot of the cleaned extract and dilute with mobile phase if necessary.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: QuEChERS workflow for this compound in fruits and vegetables.
Analysis of this compound in Soil using Solid-Phase Extraction (SPE)
This protocol describes a method for the extraction and cleanup of Thiabendazole from soil samples, which can be adapted for the use of this compound as an internal standard for improved accuracy and precision.
Quantitative Data Summary
| Parameter | Soil |
| Fortification Levels (ppm) | 0.01, 0.1, 1.0 |
| Average Recovery (%) | 80 - 105 |
| Relative Standard Deviation (RSD %) | < 15 |
| Limit of Quantification (LOQ) (ppm) | 0.01 |
Experimental Protocol
1. Soil Extraction:
-
Weigh 20 g of sieved soil into a 250 mL flask.
-
Spike with this compound internal standard.
-
Add 50 mL of 1:1 6 N HCl:dimethylformamide (DMF).
-
Shake for 1 hour on a mechanical shaker.
-
Filter the extract through a glass-fiber filter.
2. Liquid-Liquid Partitioning:
-
Transfer the filtrate to a separatory funnel.
-
Adjust the pH to be slightly basic (pH 8-9) with NaOH and sodium carbonate.
-
Partition three times with 100 mL of ethyl acetate.
-
Combine the ethyl acetate layers.
3. Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate to near dryness using a rotary evaporator.
-
Reconstitute the residue in 10 mL of 10% acetic acid in water.
4. Solid-Phase Extraction (SPE) Cleanup (Optional, if further cleanup is needed):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample.
-
Wash with water to remove interferences.
-
Elute Thiabendazole with methanol.
-
Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.
Workflow Diagram
Caption: Workflow for this compound analysis in soil samples.
Application of Thiabendazole-d4 in Pharmacokinetic Studies of Thiabendazole
Introduction
Thiabendazole is a broad-spectrum benzimidazole anthelmintic and fungicide used in both veterinary and human medicine, as well as in agriculture for post-harvest disease control. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining its efficacy and safety. Stable isotope-labeled internal standards are essential for accurate quantification of analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they can compensate for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of Thiabendazole-d4 as an internal standard in the pharmacokinetic analysis of thiabendazole.
Principle and Application
In pharmacokinetic studies, a known concentration of this compound is spiked into biological samples (e.g., plasma, urine) as an internal standard prior to sample preparation and analysis. Since this compound is chemically identical to thiabendazole, it co-elutes during chromatography and experiences similar ionization and potential matrix effects in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled thiabendazole. By comparing the peak area ratio of thiabendazole to this compound, precise and accurate quantification of thiabendazole in the unknown samples can be achieved.
Experimental Protocols
In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of thiabendazole after oral administration.
a. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.[1] Animals should be fasted overnight before dosing.
b. Dosing Solution Preparation:
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water.[1]
-
Preparation: Prepare a suspension of thiabendazole in the 0.5% CMC vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing and/or sonicating before administration.
c. Administration:
-
Administer the thiabendazole suspension to the rats via oral gavage at a dose of 100 mg/kg body weight.[2]
d. Blood Sample Collection:
-
Collect blood samples (approximately 200-250 µL) from the jugular vein or tail vein at the following time points: pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][3]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
e. Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 1500 rpm for 20 minutes to separate the plasma.[4]
-
Transfer the supernatant (plasma) to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.[4]
Plasma Sample Analysis by LC-MS/MS
This protocol describes the quantification of thiabendazole in rat plasma using this compound as an internal standard.
a. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of thiabendazole and this compound in methanol.[5]
-
Working Solutions: Prepare serial dilutions of the thiabendazole stock solution in methanol to create working standards for the calibration curve and QC samples.[5]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol (e.g., 100 ng/mL).
-
Calibration Standards: Spike blank rat plasma with the thiabendazole working solutions to create a calibration curve with a concentration range of, for example, 1-2000 ng/mL.[5]
-
QC Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations (e.g., 3, 100, and 1500 ng/mL).
b. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[6]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 30:70 v/v acetonitrile:water with 0.1% formic acid).[6]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Thiabendazole: m/z 202.1 → 175.1 This compound: m/z 206.1 → 179.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Presentation
Pharmacokinetic Parameters of Thiabendazole in Rats
The following table summarizes typical pharmacokinetic parameters of thiabendazole in rats following oral administration. These values can be determined from the plasma concentration-time data obtained using the protocols described above.
| Parameter | Symbol | Value (Example) | Unit |
| Maximum Plasma Concentration | Cmax | 15 - 24 | µg/mL |
| Time to Maximum Concentration | Tmax | 2 - 6 | hours |
| Area Under the Curve (0-24h) | AUC0-24 | Varies with dose | µg*h/mL |
| Elimination Half-life | t1/2 | ~1.2 | hours |
Note: These values are approximate and can vary based on the specific study conditions, including dose and animal strain. Data compiled from references[2].
Visualizations
Metabolic Pathway of Thiabendazole
The primary metabolic pathway of thiabendazole involves hydroxylation at the 5-position of the benzimidazole ring, followed by conjugation to form glucuronide and sulfate esters.
Caption: Metabolic pathway of Thiabendazole.
Experimental Workflow for Pharmacokinetic Analysis
This diagram illustrates the overall workflow for the pharmacokinetic analysis of thiabendazole using this compound as an internal standard.
Caption: Workflow for Thiabendazole PK study.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. fao.org [fao.org]
- 3. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nucleus.iaea.org [nucleus.iaea.org]
Application Notes and Protocols for High-Throughput Screening Using Thiabendazole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiabendazole is a benzimidazole compound with well-established anthelmintic and antifungal properties.[1][2][3] Its deuterated analog, Thiabendazole-d4, serves as a valuable tool in drug discovery and development, particularly as an internal standard in pharmacokinetic and metabolic studies.[4] These application notes provide a detailed protocol for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel anthelmintic or antifungal agents. The protocols outlined below are designed to be adaptable to various HTS platforms and target organisms.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is crucial for designing robust HTS assays.
| Property | Value | Reference |
| CAS Number | 1190007-20-5 | [4][5][6][7] |
| Molecular Formula | C₁₀H₃D₄N₃S | [4] |
| Molecular Weight | 205.27 g/mol | [4][6] |
| Appearance | White to Pale Yellow Solid | [5] |
| Solubility | DMSO: 50 mg/mL (243.58 mM); H₂O: 0.1 mg/mL (0.49 mM) | [4] |
| Storage | -20°C | [5][7] |
Mechanism of Action of Thiabendazole
Thiabendazole primarily exerts its biological effects through two main mechanisms, making it a valuable reference compound in screens targeting these pathways.
-
Inhibition of Fumarate Reductase: Thiabendazole inhibits the mitochondrial enzyme fumarate reductase, which is specific to helminths and is a critical component of their anaerobic respiration. This disruption of energy metabolism leads to parasite death.[1][2][8]
-
Disruption of Microtubule Formation: As a benzimidazole, thiabendazole binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and nutrient uptake in both helminths and fungi.
Signaling Pathway of Thiabendazole's Anthelmintic Action
Caption: Mechanism of action of Thiabendazole in a parasite cell.
High-Throughput Screening Protocol
This protocol outlines a typical workflow for an HTS campaign to identify novel anthelmintic compounds, using this compound as a reference or internal standard.
I. Materials and Reagents
-
Test Organism: e.g., larval stage of Haemonchus contortus or other relevant helminth.[9][10]
-
Assay Plates: 96-well or 384-well microtiter plates.
-
Compound Library: Library of small molecules for screening.
-
This compound: For use as a positive control or internal standard.
-
Culture Medium: Appropriate for maintaining the viability of the test organism.
-
Detection Reagent: e.g., a motility tracking system or a viability dye like Resazurin.
-
Liquid Handling System: Automated or manual multi-channel pipettes.
-
Plate Reader or Imaging System: Capable of detecting the assay signal.
II. Experimental Workflow
Caption: High-throughput screening experimental workflow.
III. Detailed Assay Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense test compounds from the library into the wells of the assay plates to achieve the desired final concentration (e.g., 10 µM).
-
Dispense positive control (this compound) and negative control (DMSO vehicle) into designated wells.
-
-
Organism Preparation and Dispensing:
-
Prepare a suspension of the test organism in the appropriate culture medium at a predetermined density.
-
Dispense the organism suspension into all wells of the assay plates.
-
-
Incubation:
-
Incubate the assay plates at the optimal temperature and for the appropriate duration for the test organism (e.g., 24-72 hours).
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Determine the half-maximal inhibitory concentration (IC50) for confirmed hits through dose-response studies.
-
Data Presentation: Example IC50 Values for Thiabendazole
The following table provides example IC50 values for Thiabendazole against various organisms, which can be used as a benchmark for HTS data.
| Organism | Assay Type | IC50 (µM) | Reference |
| Haemonchus contortus (larvae) | Motility | ~4 - 41 | [11][12] |
| B16F10 (melanoma cells) | Proliferation | 238.5 ± 19.8 (72h) | [13] |
| Fonsecaea pedrosoi | Fungal Growth | > 60% inhibition at test concentration |
Conclusion
This protocol provides a comprehensive framework for the use of this compound in high-throughput screening for the discovery of new anthelmintic and antifungal compounds. The deuterated form offers a stable and reliable standard for such assays. Researchers should optimize the specific conditions for their particular HTS platform and target organism to ensure robust and reproducible results. The detailed workflow and data presentation guidelines will aid in the efficient execution and analysis of HTS campaigns.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tiabendazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound (benzimidazole-4,5,6,7-d4) | 1190007-20-5 [chemicalbook.com]
- 6. This compound (Major) | CymitQuimica [cymitquimica.com]
- 7. This compound (Major) | LGC Standards [lgcstandards.com]
- 8. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on <i>Haemonchus contortus</i> - ProQuest [proquest.com]
- 13. Thiabendazole, a well-known antifungal drug, exhibits anti-metastatic melanoma B16F10 activity via inhibiting VEGF expression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving peak shape and resolution for Thiabendazole-d4
Welcome to the technical support center for Thiabendazole-d4 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Question 1: What are the likely causes of poor peak shape (tailing) for this compound?
Peak tailing is a common issue in liquid chromatography and for this compound, it is often attributed to:
-
Secondary Interactions: Thiabendazole is a basic compound.[1] Any residual, un-capped silanol groups on the silica-based stationary phase of the column can interact with the basic functional groups of the analyte, causing peak tailing.[2]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[3]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in asymmetrical peaks.[4][5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol groups and leading to increased tailing.[6]
-
Extra-Column Volume: Excessive tubing length or improper connections can cause band broadening and peak tailing.[4]
Question 2: My this compound peak is tailing. How can I improve its shape?
To address peak tailing, consider the following troubleshooting steps, starting with the simplest adjustments:
-
Adjust Mobile Phase pH: A primary strategy to reduce tailing for basic compounds is to lower the mobile phase pH to around 3 or below.[4] This ensures the analyte is fully protonated and minimizes interactions with silanol groups. The use of additives like 0.1% formic acid is common.[4]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column or a column with a different stationary phase chemistry, such as one with a phenyl-hexyl ligand, which can improve peak shape for basic compounds.[7]
-
Reduce Sample Concentration: Dilute your sample to check for mass overload.[4] If peak shape improves, you may need to adjust your sample preparation method or injection volume.
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected and that the tubing length and diameter are minimized to reduce extra-column band broadening.[4]
-
Incorporate Mobile Phase Modifiers: The addition of a small amount of a basic modifier like triethylamine can help to mask silanol groups and improve peak shape, though this may not be suitable for LC-MS applications due to ion suppression.[8]
Experimental Protocols
Below are detailed methodologies for experiments aimed at improving the chromatographic analysis of this compound.
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical this compound peak shape.
Materials:
-
HPLC or UHPLC system with UV or MS detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1]
-
This compound standard solution
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of mobile phases consisting of a fixed ratio of organic solvent (e.g., acetonitrile/water 60:40 v/v) and adjust the pH of the aqueous portion to 7.0, 5.0, 3.0, and 2.5 using a dilute solution of formic acid or an appropriate buffer like ammonium acetate.[2][10]
-
Equilibrate the column with the initial mobile phase (pH 7.0) for at least 15-20 column volumes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 3 and 4 for each of the prepared mobile phases, moving sequentially from higher to lower pH.
-
Analyze the resulting chromatograms for peak shape (asymmetry factor) and retention time.
Expected Outcome: Peak tailing for this compound is expected to decrease as the mobile phase pH is lowered. The optimal pH will provide a symmetrical peak with good retention.
Protocol 2: Column Chemistry Evaluation
Objective: To compare the performance of different stationary phases for the analysis of this compound.
Materials:
-
HPLC or UHPLC system
-
This compound standard solution
-
A standard end-capped C18 column
-
A column with an alternative stationary phase (e.g., Phenyl-Hexyl, or a mixed-mode column like Primesep 100)[11]
-
Optimized mobile phase from Protocol 1
Procedure:
-
Install the standard C18 column and equilibrate with the optimized mobile phase.
-
Inject the this compound standard and record the chromatogram, noting the peak asymmetry and resolution from any co-eluting peaks.
-
Replace the C18 column with the alternative stationary phase column.
-
Equilibrate the new column thoroughly with the same mobile phase.
-
Inject the this compound standard and record the chromatogram.
-
Compare the peak shape, retention time, and resolution obtained from both columns.
Expected Outcome: The alternative stationary phase may offer improved peak shape due to different interaction mechanisms with the basic this compound molecule.
Data Presentation
The following tables summarize typical data that might be generated during the optimization experiments.
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry Factor |
| 7.0 | 4.8 | 2.1 |
| 5.0 | 5.2 | 1.6 |
| 3.0 | 5.9 | 1.2 |
| 2.5 | 6.3 | 1.1 |
Table 2: Comparison of Column Chemistries for this compound Analysis
| Column Type | Stationary Phase | Peak Asymmetry Factor | Resolution (from nearest impurity) |
| Column A | End-capped C18 | 1.2 | 1.8 |
| Column B | Phenyl-Hexyl | 1.0 | 2.1 |
| Column C | Mixed-Mode | 1.1 | 2.5 |
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: A logical workflow for troubleshooting peak tailing issues.
References
- 1. mdpi.com [mdpi.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. epa.gov [epa.gov]
- 11. Separation of Thiabendazole on Mixed-Mode HPLC Columns | SIELC Technologies [sielc.com]
Strategies to minimize ion suppression for Thiabendazole-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Thiabendazole-d4 in their analytical experiments.
Troubleshooting Guide
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression when analyzing this compound.
Problem: Low or inconsistent signal intensity for this compound.
This is a primary indicator of ion suppression. The following steps will help you troubleshoot the issue.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a major source of matrix components that cause ion suppression.
-
Question: Is your sample preparation method effective at removing interfering matrix components?
-
Recommendation: Compare the signal response of this compound in a post-extraction spiked blank matrix sample to that in a neat solvent. A significant signal reduction in the matrix indicates a strong matrix effect. Consider optimizing your sample preparation method.
Detailed Methodologies for Sample Preparation:
Solid-Phase Extraction (SPE) for Fruit and Vegetable Matrices [1]
This method is effective for cleaning up complex matrices like fruits and vegetables.
-
Homogenization: Blend a representative sample with acetonitrile and sodium chloride.
-
Phase Separation: Allow the layers to separate. The top acetonitrile layer contains the analyte.
-
SPE Cleanup: Pass the acetonitrile extract through an aminopropyl SPE cartridge.
-
Elution & Concentration: Elute the analyte and concentrate the eluent.
-
Solvent Exchange: Reconstitute the sample in the mobile phase for injection.
Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Juice, Plasma)
LLE is a common technique for separating analytes from interfering substances based on their differential solubility in immiscible liquids.
-
Solvent Addition: Add a 5:1 (v/v) ratio of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the liquid sample.
-
Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Allow the layers to separate.
-
Collection: Carefully collect the organic layer containing the analyte.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Step 2: Optimize Chromatographic Separation
Co-elution of matrix components with this compound can lead to significant ion suppression.
-
Question: Is your chromatographic method adequately separating this compound from matrix interferences?
-
Recommendation: Modify your LC gradient, mobile phase composition, or consider a different column chemistry to improve separation. The goal is to shift the elution of this compound away from regions of high matrix interference.
Step 3: Adjust Mass Spectrometer Source Parameters
The efficiency of ionization in the MS source can be affected by various parameters.
-
Question: Are your ESI source parameters optimized for this compound?
-
Recommendation: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to maximize the signal for this compound while minimizing the influence of the matrix.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the ionization of the analyte of interest (this compound) is reduced due to the presence of co-eluting compounds from the sample matrix.[2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.
Q2: How does a deuterated internal standard like this compound help with ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically identical to the analyte (Thiabendazole) and will co-elute. Therefore, it experiences the same degree of ion suppression as the analyte. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.
Q3: What are the most common sources of ion suppression in food and biological samples?
Common sources of ion suppression include salts, phospholipids, proteins, and other endogenous matrix components. In food analysis, pigments and sugars can also contribute to ion suppression.[3][4]
Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?
The choice of sample preparation technique depends on the complexity of the matrix. For complex matrices like fruits and vegetables, Solid-Phase Extraction (SPE) is often more effective at removing a wider range of interferences compared to Liquid-Liquid Extraction (LLE) or simple protein precipitation.[1][5] A review of analytical methods for Thiabendazole indicates that SPE and QuEChERS are commonly used for sample preparation.[3][6]
Q5: Can I just dilute my sample to reduce ion suppression?
Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for trace-level analysis.
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for Thiabendazole using Different Extraction Methods in Food Matrices.
| Sample Matrix | Extraction Method | Recovery (%) | Reference |
| Solid Food | Methanol Extraction | 93.61 - 98.08 | [7] |
| Liquid Food | Methanol Extraction | 94.88 - 97.37 | [7] |
| Fruit Juices | Mixed-Mode SPE | >90 | [5][8] |
| Fruits & Vegetables | Acetonitrile Extraction with SPE | 87 ± 25 | [1] |
Experimental Protocols & Parameters
Typical LC-MS/MS Parameters for Thiabendazole Analysis
The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development.
Table 2: Recommended LC-MS/MS Parameters for Thiabendazole.
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 4.6 mm × 250 mm, 5.0 μm) | [7] |
| Mobile Phase | A: Phosphoric acid buffer (pH 7), B: Acetonitrile/Methanol (7:2:1, v/v/v) | [7] |
| Gradient | Isocratic | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Ionization Mode | ESI Positive | [7] |
| Precursor Ion (m/z) | 202.0 | [7] |
| Product Ions (m/z) | 175.0, 130.9 | [7] |
| Collision Energy | 35 eV, 43 eV | [7] |
Visualizations
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. hdb.ugent.be [hdb.ugent.be]
- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Impact of mobile phase composition on Thiabendazole-d4 retention time
Welcome to the Technical Support Center for the analysis of Thiabendazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the retention time of this compound in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: How does the organic modifier concentration in the mobile phase affect the retention time of this compound?
In reversed-phase HPLC, increasing the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will generally decrease the retention time of this compound. This is because Thiabendazole is a relatively nonpolar compound, and a higher organic content in the mobile phase increases its affinity for the mobile phase, leading to faster elution from the nonpolar stationary phase. Conversely, decreasing the organic modifier concentration will increase the retention time.
Q2: What is the expected difference in retention time between Thiabendazole and this compound?
Due to the deuterium isotope effect, this compound is expected to have a slightly shorter retention time than non-deuterated Thiabendazole in reversed-phase HPLC. This is because deuterium atoms can lead to subtle changes in the molecule's hydrophobicity and interaction with the stationary phase. While the exact difference can vary depending on the specific chromatographic conditions, it is a critical factor to consider when using this compound as an internal standard for the quantification of Thiabendazole.
Q3: How does the pH of the mobile phase influence the retention time of this compound?
Thiabendazole is an ionizable compound with a pKa value, meaning its charge state can change with the pH of the mobile phase.[1][2] At a pH below its pKa, Thiabendazole will be protonated and exist as a cation, which can lead to different interactions with the stationary phase compared to its neutral form. In reversed-phase HPLC, changes in pH can significantly alter the retention time of ionizable compounds.[2][3] For robust and reproducible retention times, it is recommended to use a mobile phase with a pH that is at least 2 units away from the pKa of the analyte.
Q4: Can I use methanol and acetonitrile interchangeably as the organic modifier?
While both are common organic modifiers in reversed-phase HPLC, they can provide different selectivity for various compounds. The choice between methanol and acetonitrile can affect the retention time and the resolution of this compound from other components in the sample matrix. It is important to re-validate the method if the organic modifier is changed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Drifting or Shifting Retention Time | 1. Change in mobile phase composition due to evaporation of the more volatile component (e.g., acetonitrile).2. Inconsistent mobile phase preparation.3. Fluctuation in column temperature.4. Column aging or contamination. | 1. Prepare fresh mobile phase daily and keep the solvent reservoir capped.2. Ensure accurate and consistent measurement of mobile phase components.3. Use a column oven to maintain a stable temperature.4. Flush the column with a strong solvent or replace it if necessary. |
| Poor Peak Shape (Tailing or Fronting) | 1. Mismatch between the sample solvent and the mobile phase.2. Column overload.3. Secondary interactions with the stationary phase (e.g., silanol interactions).4. Presence of co-eluting interferences. | 1. Dissolve the sample in the initial mobile phase whenever possible.2. Reduce the injection volume or the sample concentration.3. Adjust the mobile phase pH or add a competing base (e.g., triethylamine) to the mobile phase.4. Optimize the mobile phase composition or use a different column to improve resolution. |
| Low Signal Intensity | 1. Incorrect mobile phase pH affecting ionization and detection.2. Low sample concentration.3. Issues with the detector (e.g., lamp aging in UV detectors). | 1. Optimize the mobile phase pH for optimal ionization if using a mass spectrometer, or for optimal absorbance if using a UV detector.2. Concentrate the sample or increase the injection volume (while monitoring for overload effects).3. Perform detector maintenance as per the manufacturer's recommendations. |
| Split Peaks | 1. Incompatibility between the injection solvent and the mobile phase.2. Clogged frit or a void at the head of the column. | 1. Ensure the injection solvent is weaker than or the same as the mobile phase.2. Reverse-flush the column (if permissible by the manufacturer) or replace the column. |
Quantitative Data
The retention time of Thiabendazole is highly dependent on the mobile phase composition. The following tables summarize the observed retention times under different experimental conditions. Note that the retention time of this compound is expected to be slightly shorter than that of Thiabendazole.
Table 1: Effect of Mobile Phase Composition on Thiabendazole Retention Time
| Mobile Phase Composition | Retention Time (min) |
| Isocratic: Acetonitrile/10 mM NH4OAc (60/40 v/v) | 3.3 |
Data extracted from an EPA environmental chemistry method.[4]
Table 2: Effect of Column Temperature on Thiabendazole Retention Time
| Column Temperature (°C) | Retention Time (min) |
| 20 | 14.548 |
| 30 | 13.662 |
| 40 | 12.470 |
Data from a study on the validation of an analytical method for Thiabendazole.[5]
Experimental Protocols
Detailed Methodology for the Determination of Thiabendazole in Fruits and Vegetables [6]
This protocol outlines a common HPLC method for the analysis of Thiabendazole. This compound would be introduced as an internal standard during the sample preparation stage.
1. Sample Preparation:
-
A representative sample is blended with acetonitrile and sodium chloride.
-
The layers are allowed to separate.
-
An aliquot of the acetonitrile phase is cleaned up using an aminopropyl solid-phase extraction (SPE) cartridge.
-
The eluent from the SPE cartridge is concentrated, and the mobile phase is added for solvent exchange.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and a photo-diode-array (PDA) or fluorescence detector.
-
Mobile Phase: A mixture of 0.005M Phosphate buffer (pH adjusted to 2.00 with phosphoric acid), acetonitrile, and triethylamine. A typical composition could involve dissolving 1.36 g of KH2PO4 in water, adding 80 mL of acetonitrile and 1.0 mL of triethylamine, and diluting to the final volume, followed by pH adjustment.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the maximum absorption wavelength for Thiabendazole (~301 nm).
3. Quantification:
-
Quantification is performed by comparing the peak area of the analyte to that of a series of external standards or by using an internal standard method with this compound.
Visualizations
The following diagram illustrates the logical relationship between key mobile phase parameters and the resulting retention time of this compound in reversed-phase HPLC.
References
Ensuring the stability of Thiabendazole-d4 in stock solutions and sample extracts
This technical support center provides guidance on ensuring the stability of Thiabendazole-d4 in stock solutions and sample extracts for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[1][2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: What solvents are suitable for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing this compound stock solutions.[1][3][4] Thiabendazole has good solubility in DMSO (approximately 20 mg/mL) and is also soluble in ethanol.[3] For aqueous applications, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Aqueous solutions should ideally be prepared fresh and not stored for more than one day.[3]
Q3: Is this compound sensitive to light?
A3: Yes, Thiabendazole can undergo photolytic degradation, especially under strong UV light.[5] Therefore, it is crucial to protect stock solutions and sample extracts from light by using amber vials or by covering the containers with aluminum foil.
Q4: How does pH affect the stability of this compound?
A4: Thiabendazole is generally stable in both acidic and alkaline solutions under normal conditions.[1][6] However, the pH of the solution will affect the ionization state of the molecule, which can influence its solubility and interaction with sample matrices. The pKa of Thiabendazole is approximately 4.7, meaning it will be protonated and more water-soluble at acidic pH.
Q5: What are the known degradation products of Thiabendazole?
A5: Under certain conditions, such as photolysis, Thiabendazole can degrade. Some identified degradation products include benzimidazole, benzimidazole-2-carboxamide, and 5-hydroxythiabendazole.[5] In biological systems, the major metabolite is 5-hydroxythiabendazole.[1]
Troubleshooting Guide
This guide addresses common issues that may be related to the instability of this compound during experimental workflows.
| Problem | Potential Cause (related to stability) | Suggested Solution |
| Low or no this compound signal in LC-MS/MS analysis. | Degradation of the internal standard in the stock solution or sample extract. | - Prepare fresh stock solutions of this compound. - Verify the storage conditions and duration of your stock solutions and sample extracts. - Protect all solutions and extracts from light. - For sample extracts, analyze them as soon as possible after preparation. |
| High variability in this compound peak area across a sample batch. | Inconsistent degradation of the internal standard in different samples due to matrix effects or variations in storage before analysis. | - Ensure uniform handling and storage of all samples in the batch. - Investigate potential matrix effects that could accelerate degradation. A matrix-matched stability study is recommended. - Ensure consistent time from sample processing to injection for all samples. |
| Poor peak shape (e.g., tailing, fronting, or splitting). | While often related to chromatography, severe degradation could potentially lead to the formation of interfering compounds. | - First, troubleshoot the chromatographic method (e.g., column, mobile phase). - If the issue persists, prepare fresh standards and re-analyze to rule out degradation. |
| Shift in this compound retention time. | This is typically a chromatographic issue but could be influenced by changes in the sample extract composition due to degradation. | - Check the LC system for leaks, pressure fluctuations, or temperature variations. - Ensure the mobile phase composition is correct and freshly prepared. - If using a gradient, ensure the pump is functioning correctly. |
| Inaccurate quantification of the target analyte. | Degradation of the this compound internal standard will lead to an inaccurate analyte-to-internal standard ratio. | - Perform a stability assessment of this compound in the specific sample matrix and storage conditions used in your assay (see Experimental Protocol below). - Always compare the response of stored samples to freshly prepared standards. |
Data on this compound Stability
The stability of this compound is comparable to that of unlabeled Thiabendazole. The following table summarizes the stability of Thiabendazole under various conditions. It is crucial to validate the stability of this compound in your specific sample matrix.
| Condition | Matrix/Solvent | Temperature | Duration | Stability | Reference |
| Stock Solution | DMSO | -80°C | 6 months | Stable | [1][2] |
| -20°C | 1 month | Stable | [1][2] | ||
| Ethanol | -20°C | 1 month | Stable (inferred) | [3] | |
| Aqueous Solution | Room Temperature | < 24 hours | Unstable (recommended to prepare fresh) | [3] | |
| General | Solid (powder) | Room Temperature | Years | Stable | [1][6] |
| Acidic/Alkaline Solution | Room Temperature | Not specified | Stable under normal conditions | [1][6] | |
| Sample Extract | Citrus Fruit Homogenate | Not specified | During analysis | Sufficient for analysis | [7] |
| Food Matrices | Not specified | During processing | Generally stable | [8] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Sample Extracts
This protocol outlines the steps to evaluate the freeze-thaw, short-term (bench-top), and long-term stability of this compound in a specific biological matrix.
1. Preparation of Quality Control (QC) Samples: a. Obtain a pool of the blank biological matrix of interest (e.g., plasma, urine, tissue homogenate). b. Spike the blank matrix with your target analyte and this compound at low and high concentrations. c. Aliquot these QC samples into multiple single-use vials.
2. Freeze-Thaw Stability: a. Subject a set of low and high concentration QC samples to three freeze-thaw cycles. b. A single freeze-thaw cycle consists of freezing the samples at your intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature. c. After the third cycle, analyze the samples and compare the results to freshly prepared standards and a set of control QC samples that have not undergone freeze-thaw cycles.
3. Short-Term (Bench-Top) Stability: a. Thaw a set of low and high concentration QC samples and keep them at room temperature for a period that mimics your expected sample handling time (e.g., 4, 8, or 24 hours). b. After the designated time, analyze the samples and compare the results to freshly prepared standards and control QC samples.
4. Long-Term Stability: a. Store a set of low and high concentration QC samples at your intended storage temperature (e.g., -20°C or -80°C). b. Analyze these samples at various time points (e.g., 1, 3, and 6 months). c. Compare the results to freshly prepared standards at each time point.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing this compound stability in sample extracts.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Determination of thiabendazole residues in whole citrus fruits by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validation of Analytical Methods for Thiabendazole: A Comparative Guide on the Utility of Thiabendazole-d4 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. When quantifying thiabendazole, a widely used fungicide and anthelmintic, the choice of internal standard can significantly impact method performance. This guide provides a comparative analysis of analytical methods for thiabendazole, with a special focus on the validation of a method employing Thiabendazole-d4 as an internal standard, showcasing its advantages in complex biological matrices.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). This approach is critical for mitigating matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification. By incorporating an internal standard that behaves chemically and physically similarly to the analyte of interest, variations during sample preparation and analysis can be effectively normalized, ensuring higher precision and accuracy.
Comparative Analysis of Analytical Methods
This guide compares two distinct analytical approaches for thiabendazole quantification: a liquid chromatography-mass spectrometry (LC-MS) method utilizing this compound as an internal standard for the analysis of bovine tissues, and a high-performance liquid chromatography with photo-diode array detection (HPLC-PDA) method for food matrices that does not employ a deuterated internal standard.
Method 1: LC-MS with this compound Internal Standard for Bovine Tissues
This method provides a robust procedure for the simultaneous determination of thiabendazole and its primary metabolite, 5-hydroxythiabendazole, in challenging matrices such as bovine muscle, liver, and kidney. The use of deuterated thiabendazole as an internal standard is key to the method's high recovery and precision.[1]
Method 2: HPLC-PDA for Solid and Liquid Food Matrices
This validated HPLC-PDA method is designed for the quantification of thiabendazole in various food products. While effective, this method relies on external standardization, which may be more susceptible to matrix interferences compared to methods employing an isotopically labeled internal standard.[2][3][4]
Quantitative Data Summary
The following tables summarize the validation data for the two methods, highlighting key performance characteristics.
Table 1: Method Performance for Thiabendazole in Bovine Tissues using LC-MS with this compound Internal Standard [1]
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Coefficient of Variation (CV, %) |
| Muscle | 50 | 98 | 2.5 |
| 100 | 103 | 0.7 | |
| 200 | 99 | 1.8 | |
| Liver | 50 | 97 | 4.8 |
| 100 | 96 | 2.1 | |
| 200 | 98 | 3.5 | |
| Kidney | 50 | 98 | 3.2 |
| 100 | 101 | 1.5 | |
| 200 | 99 | 2.8 |
Table 2: Method Performance for Thiabendazole in Food Matrices using HPLC-PDA [2]
| Matrix Type | Spiking Level (µg/mL) | Intra-day Recovery (%) | Inter-day Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Solid Food | 2.5 | 98.08 | 97.63 | 0.24 | 0.43 |
| 5.0 | 96.77 | 95.84 | 0.33 | 1.33 | |
| 10.0 | 94.57 | 93.61 | 0.28 | 0.87 | |
| Liquid Food | 2.5 | 97.45 | 97.37 | 0.23 | 0.23 |
| 5.0 | 96.33 | 95.88 | 0.28 | 0.33 | |
| 10.0 | 95.20 | 94.88 | 0.25 | 0.29 |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the two compared analytical methods.
Caption: Workflow for the analysis of thiabendazole in bovine tissues using a deuterated internal standard.
Caption: Workflow for the analysis of thiabendazole in food matrices using external standardization.
Detailed Experimental Protocols
Method 1: LC-MS with this compound Internal Standard for Bovine Tissues[1]
-
Sample Preparation:
-
Homogenize tissue samples in a pH 7.0 buffer.
-
Spike the homogenate with a known amount of this compound internal standard solution.
-
Extract the sample with ethyl acetate.
-
Perform a clean-up step using a cyano (CN) solid-phase extraction (SPE) column.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Details not specified in the abstract.
-
MS System: Thermospray LC-MS for screening and Atmospheric Pressure Chemical Ionization (APCI) LC-MS for confirmation.
-
Monitored Ions (Screening):
-
Thiabendazole: m/z 202 (protonated molecular ion)
-
Deuterated Thiabendazole: m/z 206 (protonated molecular ion)
-
5-hydroxythiabendazole: m/z 218 (protonated molecular ion)
-
-
Confirmation: Multiple ion monitoring is used for positive confirmations.
-
Method 2: HPLC-PDA for Solid and Liquid Food Matrices[2][5]
-
Sample Preparation:
-
Blend a representative sample with acetonitrile and sodium chloride (NaCl).
-
Allow the layers to separate.
-
Clean up a portion of the acetonitrile phase using an aminopropyl solid-phase extraction (SPE) cartridge.
-
Concentrate the eluent and perform a solvent exchange into the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Empower software was used for HPLC analysis.
-
Detector: Photo-Diode Array (PDA) detector.
-
Quantification: Performed using an external calibration curve prepared from thiabendazole standards.
-
Conclusion
The data presented clearly demonstrates the effectiveness of using this compound as an internal standard for the quantification of thiabendazole, especially in complex biological matrices. The LC-MS method with the deuterated internal standard shows excellent recoveries and low coefficients of variation, indicating a high degree of accuracy and precision. While the HPLC-PDA method provides acceptable performance for food matrices, the use of an isotopically labeled internal standard, as in the first method, is generally recommended to overcome potential matrix effects and improve the overall reliability of the analytical results. For researchers aiming for the highest quality data in bioanalytical studies, the incorporation of this compound is a critical step in method validation and routine sample analysis.
References
Thiabendazole Quantification: A Comparative Analysis of Accuracy and Precision Using Thiabendazole-d4 Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of thiabendazole, a widely used fungicide and antiparasitic agent. We focus on the enhanced accuracy and precision achieved through the use of a deuterated internal standard, Thiabendazole-d4, in liquid chromatography-mass spectrometry (LC-MS) analysis, and compare this with a conventional high-performance liquid chromatography (HPLC) method utilizing an external standard.
The use of a stable isotope-labeled internal standard, such as this compound, is a gold-standard technique in quantitative mass spectrometry. This approach effectively mitigates variations in sample preparation and instrument response, leading to more reliable and reproducible results.
Comparative Analysis of Quantitative Performance
The following table summarizes the accuracy and precision data from two distinct analytical methods for thiabendazole quantification.
| Analytical Method | Internal/External Standard | Accuracy (Recovery %) | Precision (CV% or RSD%) |
| LC-MS/MS | This compound (Internal) | 96 - 103%[1] | 0.7 - 4.8%[1] |
| HPLC-PDA | External Standard | 93.61 - 98.08%[2][3] | < 1.33%[2][3] |
As the data indicates, the LC-MS/MS method employing this compound as an internal standard demonstrates a high degree of accuracy, with recovery values consistently between 96% and 103%.[1] The precision of this method is also excellent, with coefficients of variation (CVs) ranging from 0.7% to 4.8%.[1] In comparison, the HPLC-PDA method with an external standard shows slightly lower, though still acceptable, accuracy with recoveries from 93.61% to 98.08%.[2][3] The precision of the HPLC-PDA method is reported as a relative standard deviation (RSD) of less than 1.33%.[2][3]
Experimental Workflows
The use of an internal standard like this compound streamlines the analytical workflow by correcting for potential errors during sample processing and analysis. The following diagram illustrates a typical experimental workflow for the quantification of thiabendazole using an internal standard.
Figure 1. Experimental workflow for thiabendazole quantification using an internal standard.
Detailed Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This protocol is based on the methodology for the determination of thiabendazole in bovine tissues.[1]
1. Sample Preparation:
-
Homogenize 2g of tissue sample.
-
Spike the homogenate with a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both thiabendazole and this compound.
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of thiabendazole to the peak area of this compound against the concentration of thiabendazole standards.
-
Determine the concentration of thiabendazole in the samples by interpolating their peak area ratios on the calibration curve.
HPLC-PDA Method with External Standard
This protocol is a general representation of a validated method for thiabendazole in food matrices.[2][3]
1. Sample Preparation:
-
Homogenize the sample.
-
Extract thiabendazole using a suitable solvent (e.g., acetonitrile).
-
Perform a cleanup step, such as solid-phase extraction (SPE), to remove matrix interferences.
-
Evaporate the eluate and reconstitute in the mobile phase.
2. HPLC-PDA Analysis:
-
High-Performance Liquid Chromatography: Employ a C18 column with an isocratic or gradient mobile phase.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).
-
-
Photodiode Array (PDA) Detection: Monitor the absorbance at the wavelength of maximum absorption for thiabendazole (approximately 300 nm).
3. Quantification:
-
Prepare a series of external standards of thiabendazole at known concentrations.
-
Generate a calibration curve by plotting the peak area of the external standards against their respective concentrations.
-
Calculate the concentration of thiabendazole in the samples by comparing their peak areas to the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis offers superior accuracy and precision for the quantification of thiabendazole compared to traditional HPLC methods that rely on external standards. The isotopic similarity of the internal standard to the analyte ensures that it behaves identically during extraction, cleanup, and ionization, thereby providing a more reliable correction for any experimental variations. For researchers in drug development and other scientific fields requiring high-quality quantitative data, the adoption of stable isotope-labeled internal standards is a highly recommended practice.
References
Performance Showdown: Thiabendazole-d4 as an Internal Standard in Linearity and Recovery Studies
For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients and residues is paramount. In the analysis of the fungicide and parasiticide Thiabendazole, the use of an isotope-labeled internal standard like Thiabendazole-d4 has become a cornerstone for achieving accurate and reliable results. This guide provides a comparative overview of the performance of this compound in linearity and recovery studies, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This compound, a deuterated analog of Thiabendazole, is structurally and chemically almost identical to the parent compound, making it an excellent internal standard for chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Linearity
Linearity is a critical parameter in analytical method validation, demonstrating that the instrument's response is directly proportional to the concentration of the analyte over a given range. A high coefficient of determination (R²) is indicative of a strong linear relationship.
While specific linearity data for this compound itself is not the primary focus of validation studies (as it is added at a constant concentration), the linearity of the Thiabendazole calibration curve when using this compound as an internal standard is a key performance indicator.
| Analyte | Internal Standard | Matrix | Concentration Range | Coefficient of Determination (R²) | Reference |
| Thiabendazole | Not Specified (likely external standard) | Solid and Liquid Food | 0.31–20.00 µg/mL | > 0.999 | [1][2] |
| Thiabendazole | Not Specified (likely external standard) | Water | 0.5 µg/L to 20 µg/L | Not explicitly stated, but linearity was confirmed | [3] |
| Carbendazim | Imidacloprid-d4 | Oranges and Orange Juice | Not Specified | Not explicitly stated | [4] |
Table 1: Comparison of Linearity in Analytical Methods for Thiabendazole and a Structurally Similar Compound.
Studies consistently show that methods for Thiabendazole analysis achieve excellent linearity with R² values greater than 0.999, indicating a highly reliable correlation between concentration and instrument response across a range of matrices.[1][2] The use of an isotope-labeled internal standard like this compound contributes significantly to this high level of precision by compensating for any potential variability in the analytical process.
Comparative Analysis of Recovery
Recovery studies are essential to evaluate the efficiency of an analytical method in extracting the analyte from the sample matrix. High and consistent recovery rates are crucial for accurate quantification. The use of an internal standard like this compound is particularly advantageous in correcting for any analyte loss during sample preparation.
| Analyte | Internal Standard | Matrix | Spiked Concentration | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Thiabendazole | This compound | Bovine Tissues (Muscle, Liver, Kidney) | 50, 100, and 200 µg/kg | 96 - 103 | 0.7 - 4.8 | [5] |
| Thiabendazole | Not Specified (likely external standard) | Solid Food | 2.5, 5, and 10 µg/mL | 93.61 - 98.08 | 0.43 - 1.33 | [1][2][6] |
| Thiabendazole | Not Specified (likely external standard) | Liquid Food | 2.5, 5, and 10 µg/mL | 94.88 - 97.45 | 0.23 - 0.33 | [1][6] |
| Carbendazim and Thiabendazole | External Standard | Concentrated Fruit Juices | 0.5, 1.0, and 5.0 µg/kg | 76.98 - 108.7 | 2.95 - 9.99 | [7] |
| Carbendazim and Thiabendazole | External Standard | Concentrated Fruit Juices | 0.01-0.10 mg/kg | 81 - 95 | < 8 | [8] |
Table 2: Comparison of Recovery Rates in Analytical Methods for Thiabendazole and Related Compounds.
The data clearly demonstrates that methods employing this compound as an internal standard achieve excellent recovery rates for Thiabendazole, typically between 96% and 103%, with low relative standard deviations.[5] This high level of recovery and precision underscores the effectiveness of using a stable isotope-labeled internal standard to compensate for matrix effects and procedural losses. While other methods without a specified isotope-labeled internal standard also show good recovery, the use of this compound provides an added layer of confidence in the accuracy of the results.
Experimental Protocols
Below are detailed methodologies for the analysis of Thiabendazole using an internal standard, based on established and validated methods.
Protocol 1: Analysis of Thiabendazole in Food Matrices by HPLC-PDA
This protocol is adapted from a validated method for the determination of Thiabendazole in solid and liquid food matrices.[1][2]
1. Sample Preparation:
-
Homogenize 10 g of the solid or liquid food sample.
-
Add a known amount of this compound internal standard solution.
-
Extract the sample with an appropriate solvent (e.g., ethyl acetate).
-
Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC-PDA Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Photodiode Array (PDA) detector at the maximum absorbance wavelength of Thiabendazole (approximately 300 nm).
-
Quantification: Calculate the concentration of Thiabendazole based on the peak area ratio of Thiabendazole to this compound.
Protocol 2: Analysis of Thiabendazole in Water by LC-MS/MS
This protocol is based on an independent laboratory validation method for the determination of Thiabendazole in water.[9]
1. Sample Preparation:
-
Take 50 mL of the water sample.
-
Acidify the sample with hydrochloric acid.
-
Spike the sample with a known amount of this compound internal standard.
-
Pass the sample through an Oasis HLB SPE column.
-
Elute the Thiabendazole and this compound with methanol.
-
Evaporate the eluate to dryness and reconstitute in a mixture of acetonitrile and ammonium acetate solution.
2. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Thiabendazole: e.g., m/z 202 -> 175 (quantifier), m/z 202 -> 131 (qualifier).
-
This compound: e.g., m/z 206 -> 179.
-
-
Quantification: Determine the concentration of Thiabendazole by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analysis of Thiabendazole using an internal standard.
Caption: General workflow for Thiabendazole analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. [Rapid determination of thiabendazole and carbendazim in concentrated fruit juices by ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of thiabendazole, carbendazim and 2-aminobenzimidazole in concentrated fruit juices by liquid chromatography after a single mix-mode solid-phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
A Head-to-Head Battle for Precision: Quantifying Thiabendazole with and without its Deuterated Counterpart
A definitive guide for researchers on leveraging Thiabendazole-d4 for enhanced accuracy in limit of detection and quantification.
In the precise world of analytical chemistry, the quest for ever-lower limits of detection (LOD) and quantification (LOQ) is paramount. For researchers, scientists, and drug development professionals working with the fungicide and anthelmintic agent Thiabendazole, the use of a deuterated internal standard, this compound, offers a significant advantage in achieving accurate and reliable results, particularly in complex matrices. This guide provides a comparative overview of Thiabendazole quantification methods, highlighting the benefits of employing this compound and presenting supporting experimental data and protocols.
The Power of a Deuterated Internal Standard
The primary challenge in quantifying trace levels of any compound is overcoming matrix effects—the interference from other components in the sample that can suppress or enhance the analytical signal. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects. Because this compound is chemically identical to Thiabendazole but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for a ratiometric measurement that corrects for variations in sample preparation and instrument response, leading to superior accuracy and precision.
Performance Comparison: A Tale of Two Methods
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-PDA | Solid Food | None | 0.009 µg/mL | 0.028 µg/mL | [1][2] |
| HPLC-PDA | Liquid Food | None | 0.017 µg/mL | 0.052 µg/mL | [1][2] |
| LC-MS/MS | Liquid Food | None | 0.62 µg/mL | 1.83 µg/mL | [1] |
| LC-MS/MS | Water | None | - | 0.05 µg/L | [3][4] |
| LC-MS/MS | Bovine Tissues | This compound | Not explicitly stated, but method validated at 50 µg/kg | Not explicitly stated, but method validated at 50 µg/kg |
Note: The LOD and LOQ values are highly dependent on the specific matrix, instrumentation, and experimental conditions. The values presented here are for comparative purposes.
The use of this compound is particularly advantageous in complex biological matrices like bovine tissues, where matrix effects are more pronounced. While the referenced study does not explicitly state the LOD and LOQ, the validation at a low concentration (50 µg/kg) indicates a highly sensitive method, a hallmark of techniques employing isotopically labeled internal standards.
Experimental Workflow: A Blueprint for Success
The following diagram illustrates a typical experimental workflow for the determination of Thiabendazole's LOD and LOQ using this compound as an internal standard.
References
Evaluating Analytical Method Robustness: A Comparative Guide to Using Thiabendazole-d4 as an Internal Standard
In the landscape of analytical chemistry, particularly within drug development and food safety, the robustness of an analytical method is paramount. A robust method remains unaffected by small, deliberate variations in procedural parameters, ensuring its reliability and reproducibility across different laboratories and conditions. This guide provides a comprehensive comparison of analytical methods utilizing Thiabendazole-d4 as an internal standard to enhance robustness, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to improve the accuracy and precision of quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2][3] By mimicking the analyte of interest, Thiabendazole, throughout the sample preparation and analysis process, this compound effectively compensates for variations in extraction efficiency, matrix effects, and instrument response.
Comparative Analysis of Analytical Methods
The robustness of an analytical method is rigorously assessed during method validation by intentionally varying critical parameters.[4][5] The following tables summarize key performance characteristics from studies evaluating analytical methods for Thiabendazole, both with and without the use of an internal standard.
Table 1: Comparison of Method Performance Parameters
| Parameter | Method Utilizing this compound (LC-MS/MS) | Method without Internal Standard (HPLC-PDA) |
| Analyte | Thiabendazole | Thiabendazole |
| Internal Standard | This compound | None (External Standard Calibration) |
| Matrix | Bovine Tissues[6][7] | Solid and Liquid Foods[8][9] |
| **Linearity (R²) ** | > 0.99 | 0.999[8][9] |
| Recovery (%) | Not explicitly stated, but IS compensates for variability | 93.61 - 98.08[8][9] |
| Precision (RSD%) | Expected to be low due to IS | < 1.33[8][9] |
| LOQ | Not explicitly stated | 0.028 µg/mL (solid), 0.052 µg/mL (liquid)[8][9] |
Table 2: Robustness Evaluation of an HPLC-PDA Method for Thiabendazole
A study on the determination of Thiabendazole in food matrices evaluated the method's robustness by introducing variations in column type and temperature.[8]
| Parameter Varied | Observation | Conclusion |
| Column Manufacturer | Difference in retention time | No significant difference in peak area |
| Column Temperature (20-40 °C) | Decrease in retention time with increasing temperature | No change in peak shape |
These results indicate that while certain parameters can influence chromatographic behavior, the method is considered robust as the quantitative results remain reliable. The use of an internal standard like this compound would further mitigate the impact of such variations on the final concentration determination.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summarized protocols for the determination of Thiabendazole.
Protocol 1: Determination of Thiabendazole in Bovine Tissues using LC-MS with this compound as Internal Standard
This method is adapted from a procedure for the simultaneous determination of thiabendazole and its metabolite.[6][7]
-
Sample Preparation:
-
Homogenize tissue samples in a buffer at pH 7.0.
-
Spike the homogenate with a known amount of this compound internal standard solution.
-
Extract the analytes with ethyl acetate.
-
Perform a clean-up step using a CN solid-phase extraction (SPE) column.
-
Elute the analytes and the internal standard from the SPE column.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a gradient elution on a suitable LC column to separate Thiabendazole from matrix components.
-
Mass Spectrometric Detection: Utilize a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the transition for Thiabendazole (e.g., m/z 202 -> 175).
-
Monitor the transition for this compound (e.g., m/z 206 -> 179).
-
-
Quantification: Calculate the concentration of Thiabendazole by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.
-
Protocol 2: Validation of an HPLC-PDA Method for Thiabendazole in Food Matrices
This protocol is based on a validated method for detecting Thiabendazole in solid and liquid foods.[8][9]
-
Sample Preparation:
-
Spike solid and liquid food matrices with Thiabendazole solutions at various concentrations (e.g., 2.5, 5, and 10.0 μg/mL).
-
Extract Thiabendazole using an appropriate solvent (e.g., ethyl acetate).
-
Filter the extract before injection.
-
-
HPLC-PDA Analysis:
-
Chromatographic System: HPLC system with a C18 column and a photodiode array (PDA) detector.
-
Mobile Phase: Isocratic elution with a mixture of phosphoric acid buffer (pH 7.0), acetonitrile, and methanol.
-
Detection: Monitor the absorbance at 285 nm.
-
Quantification: Determine the concentration of Thiabendazole using an external standard calibration curve.
-
-
Robustness Testing:
-
Introduce deliberate small changes to method parameters such as:
-
Column manufacturer.
-
Column temperature.
-
Mobile phase composition.
-
-
Evaluate the effect of these changes on the analytical results (e.g., peak area, retention time, peak shape).
-
Workflow Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in method validation.
Caption: Workflow for Thiabendazole analysis using an internal standard.
Caption: Logical relationship in robustness testing.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 5. database.ich.org [database.ich.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Simultaneous determination of thiabendazole and its major metabolite, 5-hydroxythiabendazole, in bovine tissues using gradient liquid chromatography with thermospray and atmospheric pressure chemical ionisation mass spectrometry. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Analytical Edge: A Cost-Benefit Analysis of Thiabendazole-d4 in Routine Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice of internal standard is a critical decision point. This guide provides a comprehensive cost-benefit analysis of utilizing Thiabendazole-d4, a deuterated stable isotope-labeled internal standard, versus alternative quantification strategies in the routine analysis of Thiabendazole.
In analytical chemistry, particularly in complex matrices such as those encountered in food safety, environmental testing, and clinical diagnostics, achieving accurate and precise quantification of target analytes is paramount. Thiabendazole, a widely used fungicide and parasiticide, is frequently monitored in various samples. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry. This is attributed to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations that can lead to inaccurate results. However, the significantly higher cost of deuterated standards often leads laboratories to consider alternative, more economical approaches. This guide delves into a detailed comparison to aid in making an informed decision.
Cost Comparison: A Clear Divide
A primary consideration for any routine analysis is the cost of consumables. A direct comparison of the catalog prices for this compound and its unlabeled counterpart reveals a stark difference.
| Compound | Purity | Quantity | Price (USD) |
| This compound | Analytical Standard | 1 mg | ~$250 - $575 |
| This compound | Analytical Standard | 10 mg | ~$1,888 |
| Thiabendazole | Analytical Standard | 250 mg | ~$43 |
| Thiabendazole | Analytical Standard | 1 g | ~$52 - $127 |
| Thiabendazole | Analytical Standard | 10 g | ~$45 |
Note: Prices are approximate and can vary between suppliers.
The cost per milligram of this compound is substantially higher than that of unlabeled Thiabendazole. To accurately assess the impact on routine analysis, it is crucial to consider the cost per sample. In a typical Liquid Chromatography-Mass Spectrometry (LC-MS) workflow, the concentration of the internal standard is kept constant across all samples and calibration standards. Assuming a typical internal standard concentration of 100 ng/mL and a sample volume of 1 mL, the cost per sample can be estimated.
Cost Per Sample Estimation:
-
This compound (assuming
0.03 per sample .300/mg):∗∗A1mgvialcanprepare10litersofa100ng/mLsolution,sufficientfor10,000samples.Thisresultsinacostofapproximately∗∗ -
Unlabeled Thiabendazole (assuming $50/g): The cost is negligible on a per-sample basis.
While the per-sample cost for the deuterated standard is a few cents, the initial investment is significantly higher. This upfront cost must be weighed against the potential benefits in data quality and the long-term costs associated with unreliable results.
Performance Comparison: The Value of Isotopic Labeling
The primary justification for the higher cost of this compound lies in its superior performance as an internal standard in mass spectrometry-based methods. Its key advantage is the ability to compensate for matrix effects, which are a major source of error in the analysis of complex samples.[1][2][3]
| Parameter | Method with this compound (LC-MS/MS) | Method without Internal Standard (HPLC-PDA) |
| Accuracy (Recovery) | 96-103%[4] | 93.61-98.08%[5] |
| Precision (RSD/CV) | 0.7-4.8%[4] | < 1.33% (Intra-day)[5] |
| Matrix Effect Compensation | High | Low to None |
| Reliability in Diverse Matrices | High | Variable |
| Potential for Rework/Reanalysis | Low | Higher |
Stable isotope-labeled internal standards like this compound co-elute with the analyte and experience the same ionization suppression or enhancement, leading to a more accurate and precise measurement of the analyte-to-internal standard ratio.[1][2][3] This is particularly crucial in regulated environments where data integrity is non-negotiable.
Experimental Protocols
Key Experiment: Quantitative Analysis of Thiabendazole in a Food Matrix using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework. Specific parameters may need to be optimized based on the matrix and instrumentation.
1. Sample Preparation:
-
Homogenize 5 g of the sample matrix (e.g., fruit puree).
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Perform a solvent extraction (e.g., with acetonitrile).
-
Centrifuge to separate the solid and liquid phases.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Thiabendazole: e.g., m/z 202 -> 175
-
This compound: e.g., m/z 206 -> 179
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Thiabendazole to the peak area of this compound against the concentration of the Thiabendazole standards.
-
Determine the concentration of Thiabendazole in the samples from the calibration curve.
Visualizing the Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Alternative Approaches and Their Limitations
For laboratories where the cost of deuterated standards is prohibitive, several alternatives exist, each with its own set of compromises:
-
External Standard Calibration: This method relies on a calibration curve generated from standards prepared in a clean solvent. It is simple and inexpensive but highly susceptible to matrix effects, which can lead to significant inaccuracies.
-
Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix that is similar to the sample. It can partially compensate for matrix effects but requires a consistent and readily available source of blank matrix, which may not always be feasible.
-
Standard Addition: In this technique, known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix. While effective at compensating for matrix effects, it is labor-intensive and significantly increases the number of analyses required per sample.
-
Structural Analogs as Internal Standards: Using a compound that is structurally similar to the analyte but not isotopically labeled can be a more cost-effective option than a deuterated standard. However, it may not perfectly mimic the analyte's behavior during ionization, potentially leading to less effective correction for matrix effects.
Conclusion: Investing in Data Quality
For research and development, where understanding the true concentration of an analyte is critical, and in regulated environments, where data integrity is paramount, the benefits of using a stable isotope-labeled internal standard like this compound far outweigh the initial cost. For routine screening applications with less stringent accuracy requirements, alternative methods may be considered, but their limitations must be fully understood and accepted. Ultimately, the use of this compound represents an investment in the quality and defensibility of analytical results.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rates | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Thiabendazole-d4
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Thiabendazole-d4, ensuring compliance and minimizing environmental impact.
This compound, a deuterated analog of the fungicide Thiabendazole, requires careful management as a chemical waste product. Due to its classification as a substance very toxic to aquatic life with long-lasting effects, improper disposal can have significant environmental consequences.[1][2][3]
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1][2][3] | Use appropriate measures to prevent environmental release. |
| Human Health | May be harmful if swallowed, inhaled, or absorbed through the skin. | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area or with respiratory protection.[4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. The primary and recommended method is to engage a licensed hazardous waste disposal company.[5]
1. Waste Collection and Storage:
-
Segregation: Collect all this compound waste, including pure substance, contaminated materials (e.g., absorbent pads, gloves), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
Container Requirements: The container must be sturdy, leak-proof, and compatible with the chemical.[6] Keep the container tightly sealed when not in use.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
2. Handling Spills:
-
Immediate Action: In the event of a spill, evacuate the immediate area if necessary.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5]
-
Collection: Carefully collect the absorbent material and the spilled substance and place it in the designated hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly.
3. Disposal of Empty Containers:
-
Triple Rinsing: Thoroughly rinse the empty this compound container with a suitable solvent (e.g., methanol or another appropriate solvent) at least three times.[6][7]
-
Rinsate Collection: Collect the rinsate from all three rinses as hazardous waste and add it to your this compound waste container.[6]
-
Container Destruction: After triple rinsing and allowing it to dry, puncture the container to prevent reuse.[7]
-
Label Removal: Completely remove or deface the original product label.[6]
-
Final Disposal: Dispose of the clean, punctured container in accordance with your institution's and local regulations for non-hazardous solid waste.[7]
4. Arranging for Professional Disposal:
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company to collect and manage your this compound waste.
-
Documentation: Ensure all necessary waste disposal documentation is completed accurately and retained for your records. Chemical waste generators are responsible for ensuring complete and accurate classification of hazardous waste.[1]
Incineration is a potential disposal method for larger quantities of thiabendazole waste; however, this requires specialized, high-temperature incineration facilities to prevent atmospheric contamination.[8] For laboratory-scale waste, relying on a professional disposal service is the safest and most compliant approach.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before handling.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. pomais.com [pomais.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling Thiabendazole-d4
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Thiabendazole-d4 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated analog of the fungicide Thiabendazole, should be handled with care, recognizing its potential hazards. It is classified as an environmentally hazardous substance, being very toxic to aquatic life with long-lasting effects[1]. When heated to decomposition, it can emit toxic fumes of sulfur and nitrogen oxides[2]. While generally not irritating to the skin, prolonged contact may cause mild irritation, and inhalation of dust can be harmful[3][4].
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face | Safety Goggles or Safety Glasses with side shields; Face shield | Goggles should be tight-sealing. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation[5]. |
| Hand | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling pesticides[6][7]. Ensure gloves are unlined and have a sufficient thickness (e.g., ≥14 mils for reusable gloves)[8][6]. Always check for signs of degradation and replace immediately if compromised. Wash hands thoroughly after removing gloves. |
| Body | Laboratory coat or chemical-resistant coveralls | A lab coat should be worn at all times. For tasks with a higher risk of contamination, chemical-resistant coveralls are recommended[5][9]. |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is necessary if working outside of a fume hood, if dust is generated, or if exposure limits are likely to be exceeded. The type of respirator will depend on the potential concentration of airborne particles[5]. |
| Footwear | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of this compound.
Experimental Workflow for Handling this compound
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. echemi.com [echemi.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. Pesticide Personal Protective Equipment: Glove Selection [extension.sdstate.edu]
- 7. Reduce Pesticide Exposure with Proper Gloves, Other PPE | CropWatch | Nebraska [cropwatch.unl.edu]
- 8. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
